molecular formula C5H5N3O2 B372666 N-nitropyridin-2-amine CAS No. 26482-54-2

N-nitropyridin-2-amine

Cat. No.: B372666
CAS No.: 26482-54-2
M. Wt: 139.11g/mol
InChI Key: VLZLEPNAKIFDQJ-UHFFFAOYSA-N
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Description

N-nitropyridin-2-amine is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyridine, where an amino group is substituted with a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: N-nitropyridin-2-amine can be synthesized through the nitration of 2-aminopyridine. The nitration process typically involves the use of a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective nitration at the second position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of 2-nitraminopyridine follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining optimal reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-nitraminopyridine involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Uniqueness: N-nitropyridin-2-amine is unique due to the presence of both amino and nitro groups at specific positions on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

N-pyridin-2-ylnitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c9-8(10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZLEPNAKIFDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949353
Record name N-Pyridin-2-ylnitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26482-54-2
Record name N-Nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26482-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitraminopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263499
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Pyridin-2-ylnitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROPYRIDIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U367XTA7CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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